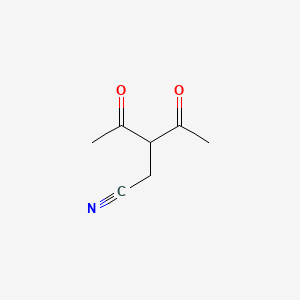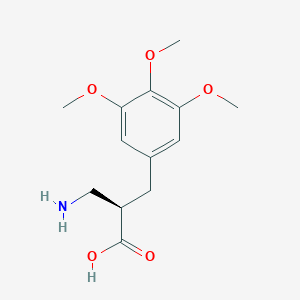![molecular formula C6H2BrClIN3 B15221655 8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine](/img/structure/B15221655.png)
8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine, chlorine, and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-b]pyridazine core, followed by halogenation reactions to introduce the bromine, chlorine, and iodine atoms. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential therapeutic effects.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The presence of halogen atoms allows the compound to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine can be compared with other similar compounds such as:
- 6-Chloroimidazo[1,2-b]pyridazine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
- 8-Bromo-6-chloroimidazo[1,2-a]pyridine
These compounds share the imidazo[1,2-b]pyridazine core but differ in the type and position of halogen atoms. The unique combination of bromine, chlorine, and iodine in this compound provides distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H2BrClIN3 |
|---|---|
Molecular Weight |
358.36 g/mol |
IUPAC Name |
8-bromo-6-chloro-2-iodoimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C6H2BrClIN3/c7-3-1-4(8)11-12-2-5(9)10-6(3)12/h1-2H |
InChI Key |
SBQHPWVPPOTZQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=CN2N=C1Cl)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15221579.png)




![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)





![2-Bromodibenzo[b,d]furan-4-amine](/img/structure/B15221661.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B15221664.png)
